molecular formula C17H25BO3 B566712 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester CAS No. 1312479-26-7

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Cat. No. B566712
M. Wt: 288.194
InChI Key: DMLXOYKSKYTGKQ-UHFFFAOYSA-N
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Description

“4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1312479-26-7 and a molecular weight of 288.19 . It is a type of boronic acid ester .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of “4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is C17H25BO3 . Its average mass is 288.190 Da and its monoisotopic mass is 288.189667 Da .


Chemical Reactions Analysis

Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in protodeboronation .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The compound acts as a boron source, coupling with aryl halides or vinyl halides in the presence of a base .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds. For example, it has been used in the preparation of pyrazolopyridazinone compounds, which have shown good inhibitory activity against HPK1 . HPK1 is a serine/threonine kinase that plays a crucial role in immune responses .

Protodeboronation Studies

This compound is an electron-rich boronic acid ester that can be used in protodeboronation studies . Protodeboronation is a process where a boronate ester or boronic acid is converted back to the corresponding arene .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Metal-Catalyzed C-C Bond Formation Reactions

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

6. Study of Various Aryl Iodides over Silia Cat Pd (0) As a substrate, it can be used in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLXOYKSKYTGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

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